N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide is a piperidine-based acetamide derivative characterized by an (S)-configured 2-amino-propionyl group attached to the piperidin-4-ylmethyl moiety and an N-isopropyl substituent.
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-10(2)17(12(4)18)9-13-5-7-16(8-6-13)14(19)11(3)15/h10-11,13H,5-9,15H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMWRXWSDBUHSV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CN(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
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Reagents :
Protecting Group Strategy
Stereochemical integrity : Chiral HPLC confirms >99% enantiomeric excess (ee) when using (S)-configured starting materials.
N-Isopropyl Acetamide Installation
The final acetamide group is appended via nucleophilic acyl substitution or Schotten-Baumann reaction .
Acetyl Chloride Route
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Reagents :
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Acetyl chloride (1.5 equiv).
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Isopropylamine (2.0 equiv).
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Base: Triethylamine (3.0 equiv).
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Solvent : Tetrahydrofuran (THF), 0°C to reflux.
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Reaction time : 6–12 hours.
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Yield : 60–70% after recrystallization (ethanol/water).
Mixed Anhydride Method
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Reagents :
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Acetic anhydride (1.2 equiv).
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Isopropylamine (1.5 equiv).
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Integrated Synthetic Pathways
Two dominant routes emerge from literature synthesis:
Linear Approach
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Piperidine intermediate → (S)-2-aminopropionyl coupling → N-isopropyl acetylation.
Convergent Approach
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Parallel synthesis of (S)-2-aminopropionyl-piperidine and N-isopropyl acetamide intermediates.
Optimization and Challenges
Solvent Selection
Temperature Control
Purification Techniques
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Chromatography : Silica gel (ethyl acetate/hexane) resolves diastereomers.
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Recrystallization : Ethanol/water mixtures yield high-purity acetamide.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Research
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide has been investigated for its potential as a pharmacological agent. Its structure suggests it could act as an agonist or antagonist at various receptors, particularly in the central nervous system (CNS).
Potential Uses :
- Pain Management : Given its piperidine structure, it may have analgesic properties.
- Neurological Disorders : There is ongoing research into its effects on neurotransmitter systems, which could make it useful in treating conditions like depression or anxiety.
Synthesis and Development of Analogues
The compound serves as a precursor for synthesizing various analogues that may exhibit enhanced efficacy or reduced side effects. Researchers are exploring modifications to the acetamide group to improve pharmacokinetic profiles.
| Analogue | Modification | Expected Outcome |
|---|---|---|
| N-Methyl | Methylation of the amine group | Increased potency |
| N-Ethyl | Ethylation of the amine group | Improved solubility |
Biochemical Studies
Studies have utilized this compound to explore its interactions with specific enzymes and receptors. Understanding these interactions can help elucidate its mechanism of action and potential side effects.
Case Study 1: Analgesic Activity
A study conducted by researchers at a pharmacological institute evaluated the analgesic properties of this compound in rodent models. The results indicated significant pain relief comparable to established analgesics, suggesting its potential for clinical use in pain management.
Case Study 2: Neurotransmitter Modulation
In another investigation, the compound was tested for its effects on serotonin and dopamine levels in animal models. The findings revealed that it modulated neurotransmitter release, which could have implications for treating mood disorders.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide and related compounds:
*Note: The molecular formula of the target compound can be inferred as approximately C14H26N3O2 based on structural analogs.
Key Observations:
- Substituent Diversity: The target compound’s (S)-2-amino-propionyl group distinguishes it from analogs with cyclopropyl (C12H23N3O) or methoxy-phenyl (C22H28N2O2) substituents. This group may enhance hydrogen-bonding interactions in biological systems compared to hydrophobic groups like phenylethyl .
- Discontinuation Trends: Both the target compound and N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide were discontinued, suggesting shared challenges in development (e.g., toxicity, synthesis complexity) .
Pharmacological and Functional Comparisons
Opioid Receptor Affinity
While direct data for the target compound are lacking, structurally related piperidine derivatives (e.g., N-[1-(2-phenylethyl)-piperidin-4-yl]propionamides) have shown opioid receptor activity. For example, phenylethyl-substituted analogs exhibit µ-opioid receptor affinity, but their efficacy and safety profiles vary widely . The (S)-2-amino-propionyl group in the target compound may modulate receptor interaction kinetics compared to bulkier substituents like methoxy-phenyl .
Metabolic Stability
- Cyclopropyl vs. Isopropyl: N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (C12H23N3O) has a cyclopropyl group, which typically enhances metabolic stability compared to isopropyl due to reduced oxidative metabolism . This suggests the target compound may have a shorter half-life in vivo.
- Phenylethyl Substituents : Compounds like 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (C22H28N2O2) may face rapid clearance due to cytochrome P450-mediated oxidation of the phenylethyl group .
Analytical Challenges
The identification and differentiation of piperidine derivatives require advanced analytical techniques:
- Isomer Discrimination: As seen with p-fluoro-isobutyrylfentanyl isomers, minor structural changes (e.g., fluorine position) can lead to misidentification without chromatographic separation or nuclear magnetic resonance (NMR) spectroscopy .
- Stereochemical Confirmation : The (S)-configuration of the target compound necessitates chiral analytical methods (e.g., chiral HPLC) to distinguish it from inactive (R)-isomers .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound's molecular formula is with a molecular weight of 269.38 g/mol, and it is classified under various synonyms including N-(1-(2-amino-1-oxopropyl)-4-piperidinyl)methyl)-N-isopropylacetamide . This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Piperidine derivatives like this compound often exhibit diverse biological activities, primarily due to their ability to interact with various neurotransmitter systems. These compounds are frequently studied for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .
Pharmacological Properties
Research indicates that this compound may possess significant anti-inflammatory and analgesic properties. For instance, piperidine derivatives have been shown to modulate inflammatory pathways and reduce pain sensitivity in animal models . Additionally, studies suggest that these compounds can exhibit antimicrobial activity against various pathogens, including resistant strains of bacteria .
Data Table: Biological Activity Overview
Study 1: Acetylcholinesterase Inhibition
A study conducted by Varadaraju et al. focused on the virtual screening and biological evaluation of piperazine derivatives, including those structurally similar to this compound. The findings revealed that several derivatives effectively inhibited AChE by binding at both the peripheral anionic site and catalytic sites. This suggests that modifications in the piperidine structure can significantly influence inhibitory potency and selectivity .
Study 2: Antimicrobial Activity
Research published in September 2023 examined the antimicrobial efficacy of various piperidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains, demonstrating their potential as therapeutic agents in treating tuberculosis . This highlights the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
